
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as PDS or PDS-2 and is a sulfonamide derivative of benzodioxine.
Mechanism of Action
The mechanism of action of PDS-2 is not fully understood. However, it is believed that PDS-2 binds to metal ions through the nitrogen and oxygen atoms in its structure. This binding results in a change in the fluorescence properties of PDS-2, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
PDS-2 has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that PDS-2 can inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition may have potential applications in the development of drugs for the treatment of diseases such as glaucoma and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of PDS-2 is its selectivity for metal ions. This makes it a potential candidate for the development of sensors for the detection of metal ions in environmental and biological samples. However, one of the limitations of PDS-2 is its low solubility in water, which may affect its use in certain applications.
Future Directions
There are several future directions for the research on PDS-2. One potential area of research is the development of PDS-2-based sensors for the detection of metal ions in environmental and biological samples. Another potential area of research is the development of PDS-2-based drugs for the treatment of diseases such as glaucoma and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of PDS-2 and its biochemical and physiological effects.
Synthesis Methods
The synthesis of PDS-2 involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with pyridine-2-amine in the presence of a base. This reaction results in the formation of N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
Scientific Research Applications
PDS-2 has been extensively studied for its potential applications in various fields of research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. PDS-2 has been shown to selectively bind with metal ions such as copper, zinc, and mercury, resulting in a change in its fluorescence properties. This makes PDS-2 a potential candidate for the development of sensors for the detection of metal ions in environmental and biological samples.
properties
Molecular Formula |
C13H12N2O4S |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C13H12N2O4S/c16-20(17,15-13-3-1-2-6-14-13)10-4-5-11-12(9-10)19-8-7-18-11/h1-6,9H,7-8H2,(H,14,15) |
InChI Key |
LRACHUIAJOLOFR-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)
![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)
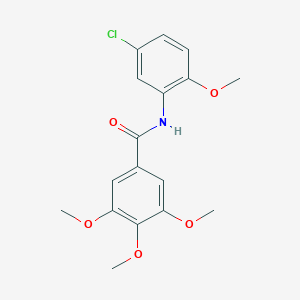
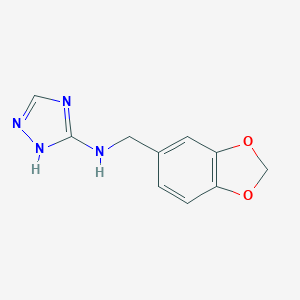
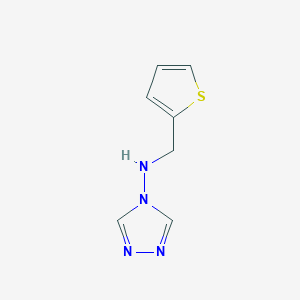
![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)
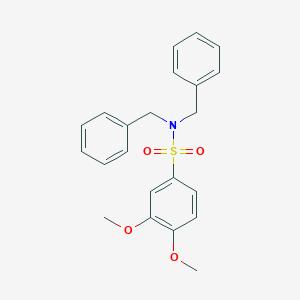

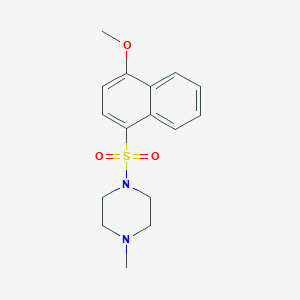


![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)

